Glutaminase-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Glutaminase-IN-1 is a derivative of CB839, known for its role as an allosteric inhibitor of kidney-type glutaminase (KGA). This compound has shown significant potential in inhibiting cancer cell growth by targeting glutaminase, an enzyme crucial for glutamine metabolism. By inhibiting glutaminase, this compound disrupts the metabolic processes essential for the proliferation of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glutaminase-IN-1 involves several steps, starting with the preparation of the core structure, 1,3,4-selenadiazole This is achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound typically follows a similar synthetic route but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Glutaminase-IN-1 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its inhibitory properties. It may also participate in oxidation-reduction reactions during its synthesis and metabolic processes.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include selenourea, hydrazine derivatives, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH to ensure the stability of the compound.

Major Products: The major product of these reactions is this compound itself, characterized by its potent inhibitory activity against kidney-type glutaminase. By-products are minimized through careful optimization of reaction conditions .

Scientific Research Applications

Glutaminase-IN-1 has a wide range of applications in scientific research:

Chemistry: In chemistry, this compound is used to study enzyme inhibition and metabolic pathways involving glutamine. It serves as a tool to understand the role of glutaminase in various biochemical processes.

Biology: In biological research, this compound is employed to investigate the metabolic dependencies of cancer cells. It helps in elucidating the mechanisms by which cancer cells adapt to metabolic stress and how they can be targeted therapeutically.

Medicine: Medically, this compound is being explored as a potential therapeutic agent for cancer treatment. Its ability to inhibit glutaminase makes it a promising candidate for disrupting the metabolic processes of cancer cells, thereby inhibiting their growth and proliferation.

Industry: In the pharmaceutical industry, this compound is used in the development of new cancer therapies. Its role as a glutaminase inhibitor makes it a valuable compound for designing drugs that target metabolic pathways in cancer cells .

Mechanism of Action

Glutaminase-IN-1 exerts its effects by binding to an allosteric site on kidney-type glutaminase, thereby inhibiting its activity. This inhibition disrupts the conversion of glutamine to glutamate, a critical step in the metabolic processes of cancer cells. By blocking this pathway, this compound effectively starves cancer cells of the nutrients they need for growth and survival. The molecular targets involved include the active sites of glutaminase, and the pathways affected are those related to glutamine metabolism .

Comparison with Similar Compounds

Telaglenastat (CB-839): Another potent glutaminase inhibitor with similar mechanisms of action.

BPTES: A selective allosteric inhibitor of glutaminase with a different chemical structure.

6-Diazo-5-oxo-L-norleucine (DON): An irreversible inhibitor of glutaminase with broader inhibitory effects on glutamine metabolism.

Uniqueness: Glutaminase-IN-1 is unique in its specific targeting of kidney-type glutaminase with high potency and selectivity. Unlike some other inhibitors, it has been optimized to enhance cellular uptake and anti-tumor activity, making it a valuable tool in cancer research and therapy .

Biological Activity

Glutaminase-IN-1 is a potent inhibitor of glutaminase enzymes, particularly Glutaminase 1 (GLS1), which plays a critical role in cellular metabolism by converting glutamine into glutamate. This conversion is essential for various physiological processes, including neurotransmission and tumor metabolism. The biological activity of this compound has garnered significant attention in recent research, particularly in the context of cancer therapy and neurodevelopmental processes.

Glutaminase enzymes, especially GLS1, are involved in the hydrolysis of glutamine to glutamate, a process crucial for energy production and neurotransmitter synthesis. GLS1 is activated by phosphate and exists in an inactive dimeric form that oligomerizes to become catalytically active. This activation is essential for its role in metabolic pathways that support rapid cell proliferation, particularly in cancer cells .

Table 1: Mechanistic Overview of GLS1 Activation

| Aspect | Details |

|---|---|

| Enzyme | Glutaminase 1 (GLS1) |

| Reaction | Glutamine → Glutamate + Ammonia |

| Activation | Requires oligomerization and phosphate binding |

| Inhibitors | 6-diazo-5-oxo-L-norleucine (L-DON) |

Biological Activity in Cancer

Recent studies have highlighted the role of GLS1 in various cancers. High expression levels of GLS1 have been associated with poor prognosis in colorectal cancer and other malignancies. Inhibition of GLS1 using compounds like this compound has shown promise in reducing tumor growth and enhancing the efficacy of existing therapies such as venetoclax in Diffuse Large B-cell Lymphoma (DLBCL) .

Case Study: Colorectal Cancer

A study analyzed GLS1 expression in colorectal cancer tissues, revealing that elevated GLS1 levels correlated with advanced disease stages and increased patient mortality. In vivo experiments demonstrated that knockdown of GLS1 significantly reduced tumor growth rates, indicating its potential as a therapeutic target .

Table 2: Correlation Between GLS1 Expression and Patient Outcomes

| Cancer Type | High GLS1 Expression | Patient Survival |

|---|---|---|

| Colorectal Cancer | Yes | Decreased |

| Ovarian Cancer | Yes | Decreased |

| Gastric Cancer | Yes | Decreased |

Role in Neurodevelopment

In addition to its implications in cancer, GLS1 is crucial for neurodevelopment. Research has shown that GLS1 is essential for the differentiation and survival of neural progenitor cells (NPCs). Knockdown experiments indicated that reduced GLS1 levels led to decreased proliferation and increased apoptosis among NPCs, underscoring its importance in neuronal development .

Table 3: Impact of GLS1 on Neural Progenitor Cells

| Parameter | Control (Normal GLS1) | Knockdown (Reduced GLS1) |

|---|---|---|

| Proliferation Rate | High | Low |

| Apoptosis Rate | Low | High |

Properties

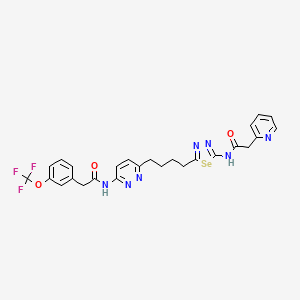

IUPAC Name |

N-[6-[4-[5-[(2-pyridin-2-ylacetyl)amino]-1,3,4-selenadiazol-2-yl]butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24F3N7O3Se/c27-26(28,29)39-20-9-5-6-17(14-20)15-22(37)31-21-12-11-18(33-34-21)7-1-2-10-24-35-36-25(40-24)32-23(38)16-19-8-3-4-13-30-19/h3-6,8-9,11-14H,1-2,7,10,15-16H2,(H,31,34,37)(H,32,36,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZUDGWKTNIKJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)NC2=NN=C([Se]2)CCCCC3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24F3N7O3Se |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.